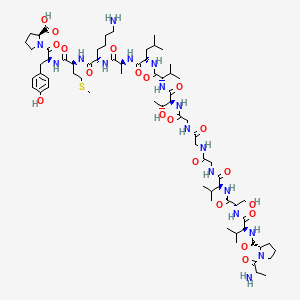GRP (1-16) (porcine)
CAS No.: 95211-11-3
Cat. No.: VC7854686
Molecular Formula: C70H115N17O20S
Molecular Weight: 1546.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95211-11-3 |
|---|---|
| Molecular Formula | C70H115N17O20S |
| Molecular Weight | 1546.8 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C70H115N17O20S/c1-35(2)29-46(61(97)76-40(10)58(94)77-44(17-13-14-25-71)59(95)78-45(24-28-108-12)60(96)80-47(30-42-20-22-43(90)23-21-42)69(105)87-27-16-19-50(87)70(106)107)79-65(101)56(38(7)8)85-67(103)57(41(11)89)82-53(93)33-74-51(91)31-73-52(92)32-75-64(100)54(36(3)4)83-62(98)48(34-88)81-66(102)55(37(5)6)84-63(99)49-18-15-26-86(49)68(104)39(9)72/h20-23,35-41,44-50,54-57,88-90H,13-19,24-34,71-72H2,1-12H3,(H,73,92)(H,74,91)(H,75,100)(H,76,97)(H,77,94)(H,78,95)(H,79,101)(H,80,96)(H,81,102)(H,82,93)(H,83,98)(H,84,99)(H,85,103)(H,106,107)/t39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,54-,55-,56-,57-/m0/s1 |
| Standard InChI Key | FSIWVWAIJNOFMK-DXVPKFNQSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)N |
Introduction
Structural Characteristics of GRP (1-16) (porcine)
Primary Sequence and Molecular Composition
GRP (1-16) (porcine) is synthesized as a linear hexadecapeptide with the sequence APVSVGGGTVLAKMYP. The N-terminus begins with alanine (Ala1), followed by proline (Pro2), valine (Val3), serine (Ser4), and valine (Val5). A glycine-rich motif (Gly6-Gly8) precedes threonine (Thr9), valine (Val10), leucine (Leu11), alanine (Ala12), lysine (Lys13), methionine (Met14), tyrosine (Tyr15), and proline (Pro16) at the C-terminus . This sequence lacks disulfide bonds, contributing to its structural flexibility.
Table 1: Molecular Properties of GRP (1-16) (porcine)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1546.8 g/mol |
| XLogP3-AA | -3.2 |
| Hydrogen Bond Donors | 19 |
| Hydrogen Bond Acceptors | 23 |
| Rotatable Bonds | 45 |
| Exact Mass | 1545.8225 Da |
Data sourced from PubChem computational analyses .
Conformational Flexibility and 3D Modeling Challenges
The peptide’s high rotatable bond count (45) and lack of rigid secondary structures render it highly flexible, complicating 3D conformational modeling. PubChem notes that conformer generation is disallowed due to excessive atomic flexibility . This flexibility may facilitate interactions with diverse molecular targets but poses challenges for crystallographic studies.
Synthesis and Modifications
Stability and Degradation Considerations
The peptide’s stability is influenced by its methionine (Met14) and tyrosine (Tyr15) residues, which are susceptible to oxidation and sulfation, respectively. Storage recommendations likely include inert atmospheres and low temperatures to mitigate degradation.
Computational Analysis of Physicochemical Properties
Hydrophobicity and Solubility
The XLogP3-AA value of -3.2 indicates high hydrophilicity, consistent with the peptide’s glycine content and charged residues (Lys13). Aqueous solubility is further enhanced by the absence of aromatic clusters, except for Tyr15.
Hydrogen Bonding and Molecular Interactions
With 19 hydrogen bond donors and 23 acceptors, GRP (1-16) (porcine) exhibits significant potential for polar interactions. The lysine residue (Lys13) provides a cationic site at physiological pH, potentially facilitating binding to anionic membranes or proteins .
Biological Implications and Research Gaps
Putative Roles in Neurosignaling
While GRP is known to bind gastrin-releasing peptide receptors (GRPRs) in mammals, the truncation to residues 1–16 may alter receptor affinity. Full-length GRP (27 amino acids in humans) mediates processes like smooth muscle contraction and hormone secretion, but the functional relevance of this truncated form remains underexplored .
Comparative Analysis with Related Peptides
GRP (1-16) (porcine) shares homology with bombesin-like peptides, which exhibit roles in cell proliferation and inflammation. Structural comparisons could reveal conserved motifs influencing receptor cross-reactivity.
Applications in Biomedical Research
Tool Compound for Receptor Studies
The peptide’s modifiable termini and solubility make it a candidate for fluorescent labeling or bioconjugation in binding assays. Its flexibility may mimic disordered regions in larger proteins, aiding studies on peptide-receptor dynamics.
Challenges in Therapeutic Development
Despite favorable solubility, the peptide’s short half-life and susceptibility to proteolysis limit therapeutic potential. Strategies like cyclization or D-amino acid substitution could enhance stability but require empirical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume